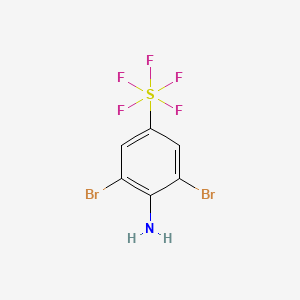
6-bromo-1H-isoindol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-1H-isoindol-3-amine (BIA) is a synthetic compound that has been widely studied in recent years due to its interesting and potentially useful properties. BIA is a member of the isoindoline family, which are heterocyclic compounds with a six-membered ring containing two nitrogen atoms. BIA has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science.
科学研究应用
6-bromo-1H-isoindol-3-amine has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been studied for its potential use as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. In organic synthesis, this compound has been studied for its potential use as a catalyst for the synthesis of various compounds. In materials science, this compound has been studied for its potential use in the synthesis of nanomaterials.
作用机制
The mechanism of action of 6-bromo-1H-isoindol-3-amine is not completely understood. However, it is believed that this compound binds to certain receptors in the body, which leads to a change in the activity of certain enzymes. This change in enzyme activity is thought to be responsible for the observed effects of this compound on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain types of cancer cells, as well as reduce inflammation and improve insulin sensitivity. This compound has also been shown to have neuroprotective effects, as well as anti-oxidant and anti-apoptotic effects.
实验室实验的优点和局限性
The use of 6-bromo-1H-isoindol-3-amine in laboratory experiments has several advantages. This compound is relatively inexpensive, and can be synthesized in a single step using simple and efficient methods. In addition, this compound is stable and can be stored for extended periods of time. However, there are also some limitations to the use of this compound in laboratory experiments. This compound is toxic and should be handled with caution. In addition, the effects of this compound on biochemical and physiological processes are not yet fully understood, and further research is needed to fully understand its potential applications.
未来方向
The potential applications of 6-bromo-1H-isoindol-3-amine are still being explored, and there are a number of possible future directions. Further research is needed to fully understand the mechanism of action of this compound, as well as to explore its potential therapeutic applications. In addition, this compound could be used to synthesize a variety of derivatives, which could be used in materials science, organic synthesis, and other fields. Finally, further research is needed to explore the potential toxicity of this compound and to develop methods for its safe and effective use in laboratory experiments.
合成方法
6-bromo-1H-isoindol-3-amine can be synthesized by a variety of methods, including the use of an aldehyde and a nitrile, an amine and a nitrile, or a nitrile and a haloalkane. The most common synthesis method is the reaction of an aldehyde and a nitrile, which produces this compound in a single step. This synthesis method is simple and efficient, and can be used to produce a variety of derivatives of this compound.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1H-isoindol-3-amine involves the conversion of 3-bromo-1H-isoindole to the desired product through a series of reactions.", "Starting Materials": [ "3-bromo-1H-isoindole", "Sodium hydride (NaH)", "Ammonia (NH3)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Acetic acid (CH3COOH)", "Ethanol (C2H5OH)" ], "Reaction": [ "Step 1: 3-bromo-1H-isoindole is treated with NaH in anhydrous solvent to form the corresponding sodium salt.", "Step 2: The sodium salt is then treated with NH3 gas to form 3-amino-1H-isoindole.", "Step 3: 3-amino-1H-isoindole is then subjected to hydrogenation using Pd/C as a catalyst to form 3-amino-1H-isoindoline.", "Step 4: 3-amino-1H-isoindoline is then treated with HBr to form 6-bromo-1H-isoindoline.", "Step 5: Finally, 6-bromo-1H-isoindoline is treated with NH3 in the presence of acetic acid and ethanol to form the desired product, 6-bromo-1H-isoindol-3-amine." ] } | |
CAS 编号 |
2649077-63-2 |
分子式 |
C8H7BrN2 |
分子量 |
211.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



